what is 5-Aminolevulinic acid-13C2,15N hydrochloride
what is 5-Aminolevulinic acid-13C2,15N hydrochloride
An In-Depth Technical Guide to 5-Aminolevulinic acid-¹³C₂,¹⁵N hydrochloride: Principles and Applications
Introduction
5-Aminolevulinic acid (5-ALA) is a naturally occurring δ-amino acid that serves as the initial committed precursor in the biosynthesis of tetrapyrroles, including heme, chlorophyll, and vitamin B12, in most living organisms.[1] Its central role in this fundamental metabolic pathway has made it a molecule of significant interest. In clinical settings, exogenously administered 5-ALA is leveraged for photodynamic diagnosis (PDD) and photodynamic therapy (PDT).[2] The mechanism relies on the differential metabolism in neoplastic cells, which leads to the accumulation of the fluorescent photosensitizer Protoporphyrin IX (PpIX).[3]
This guide focuses on a specific, isotopically labeled variant: 5-Aminolevulinic acid-¹³C₂,¹⁵N hydrochloride (5-ALA-¹³C₂,¹⁵N HCl) . This molecule is a stable isotope-labeled (SIL) analogue of 5-ALA, where two carbon atoms are replaced with the heavy isotope carbon-13 (¹³C) and the nitrogen atom is replaced with nitrogen-15 (¹⁵N).[4][5] This labeling renders the molecule chemically identical to its endogenous counterpart but mass-shifted, making it an indispensable tool for advanced analytical and research applications. The incorporation of stable isotopes provides a powerful method for precise quantification and metabolic tracing without the hazards associated with radioisotopes.[4]
This document serves as a technical guide for researchers, clinical scientists, and drug development professionals, providing in-depth insights into the properties, applications, and methodologies associated with 5-ALA-¹³C₂,¹⁵N HCl. We will explore its synthesis, its paramount role as an internal standard in mass spectrometry, and its utility in elucidating complex metabolic pathways.
Part 1: Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of 5-ALA-¹³C₂,¹⁵N HCl is essential for its effective use. These properties dictate its solubility, stability, and analytical behavior.
Chemical Profile
| Property | Value | Source(s) |
| Analyte Name | 5-Aminolevulinic acid-4,5-¹³C₂-¹⁵N Acid Hydrochloride | [5] |
| Synonyms | 5-ALA-¹³C₂,¹⁵N hydrochloride, δ-Aminolevulinic acid-¹³C₂,¹⁵N hydrochloride | [4] |
| CAS Number | 113639-01-3 | [4][6] |
| Molecular Formula | C₃¹³C₂H₉¹⁵NO₃·HCl | [7] |
| Molecular Weight | 170.57 g/mol | [7] |
| Accurate Mass | 170.039 | [5] |
| Purity | Typically ≥98% | [6] |
| Isotopic Enrichment | Varies by manufacturer, typically >99% for each labeled atom | - |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in water | [4] |
Synthesis Overview
The synthesis of unlabeled 5-ALA hydrochloride can be achieved through various routes, often starting from readily available precursors like 1,3-dichloroacetone or epichlorohydrin.[8][9] The production of 5-ALA-¹³C₂,¹⁵N HCl requires the strategic incorporation of isotopically labeled starting materials into these synthetic pathways.
A common synthetic strategy involves a multi-step process that can be adapted for isotopic labeling:
-
Gabriel Reaction: A labeled phthalimide potassium, containing ¹⁵N, can be reacted with a suitable precursor.
-
Carbon Chain Elongation: The intermediate is then reacted with a malonic ester derivative containing two ¹³C atoms to build the carbon backbone.
-
Hydrolysis and Decarboxylation: The final steps involve hydrolysis under acidic conditions (using HCl) to remove protecting groups, decarboxylate the intermediate, and yield the final hydrochloride salt product.[8]
The causality behind this choice of multi-step synthesis is the high degree of control it offers, ensuring the precise placement of the isotopic labels at the desired positions (the nitrogen atom and the C4 and C5 carbons), which is critical for its function as an internal standard.[5]
Part 2: Core Application: Internal Standard in Quantitative Mass Spectrometry
The primary and most critical application of 5-ALA-¹³C₂,¹⁵N HCl is its use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of endogenous 5-ALA in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Rationale for a SIL-IS: Achieving Analytical Trustworthiness
Quantitative bioanalysis is susceptible to variations from two main sources: analyte loss during sample processing and matrix effects during MS ionization.[10]
-
Analyte Loss: Steps like liquid-liquid extraction, solid-phase extraction (SPE), and solvent evaporation can lead to incomplete recovery of the target analyte.
-
Matrix Effect: Co-eluting endogenous compounds from complex matrices (e.g., urine, plasma) can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate measurements.[10][11]
A SIL-IS is the "gold standard" for mitigating these issues.[10] Because 5-ALA-¹³C₂,¹⁵N HCl has virtually identical physicochemical properties to endogenous 5-ALA, it co-elutes chromatographically and experiences the exact same recovery losses and matrix effects.[11][12] By adding a known amount of the SIL-IS to every sample at the beginning of the workflow and measuring the ratio of the analyte's MS signal to the IS's MS signal, any variations are effectively normalized. This self-validating system ensures high accuracy and precision, which is essential for clinical diagnostics and research.[10]
Workflow for Quantitative Analysis of Urinary 5-ALA
The measurement of urinary 5-ALA is a key biomarker for diagnosing acute porphyrias and monitoring lead poisoning.[11] The following workflow represents a robust, field-proven methodology.
-
Sample Collection: Collect urine samples.
-
Internal Standard Spiking: Add a precise volume of a known concentration of 5-ALA-¹³C₂,¹⁵N HCl working solution to all calibrators, quality controls, and unknown samples.
-
Sample Preparation (SPE): To remove interfering matrix components, samples are diluted and passed through a solid-phase extraction cartridge (e.g., silica-based). This step is crucial for minimizing ion suppression and improving signal intensity.[11][12]
-
Elution & Analysis: The analyte and internal standard are eluted from the SPE cartridge, and the eluate is injected into the LC-MS/MS system. A hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column is typically used for separation.[13]
-
MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both endogenous 5-ALA and the 5-ALA-¹³C₂,¹⁵N IS are monitored.
-
Quantification: A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the concentration of the calibrators. The concentration of 5-ALA in unknown samples is then calculated from this curve.
Typical Mass Spectrometric Parameters
The mass shift of +3 Da (two ¹³C and one ¹⁵N) allows for clear differentiation between the analyte and the internal standard.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) |
| 5-Aminolevulinic acid (Analyte) | m/z 132.1 | m/z 86.1 |
| 5-ALA-¹³C₂,¹⁵N HCl (IS) | m/z 135.1 | m/z 88.1 (or other appropriate) |
| Table based on data from McEntyre et al.[11] |
Part 3: Application in Metabolic Research and Photodynamic Medicine
Beyond its role as an internal standard, 5-ALA-¹³C₂,¹⁵N HCl is a powerful tool for stable isotope-resolved metabolomics (SIRM), enabling researchers to trace metabolic pathways in living systems.[4]
Tracing the Heme Biosynthesis Pathway
5-ALA is the first committed molecule in the heme synthesis pathway.[14] By introducing 5-ALA-¹³C₂,¹⁵N as a metabolic tracer, scientists can follow the labeled atoms as they are incorporated into downstream porphyrins.
The Pathway:
-
Exogenous 5-ALA-¹³C₂,¹⁵N is taken up by cells via peptide transporters (PEPT1/2).[3][14]
-
In the cytoplasm, two molecules of labeled 5-ALA are condensed by ALA dehydratase (ALAD) to form labeled porphobilinogen (PBG).
-
Through a series of enzymatic steps, four molecules of PBG are eventually converted into Protoporphyrin IX (PpIX).[14]
-
The final step, catalyzed by ferrochelatase (FECH), involves the insertion of iron (Fe²⁺) into PpIX to form heme.[14]
In many cancer cells, the enzymatic activity of FECH is relatively low compared to the upstream enzymes. This metabolic bottleneck causes the labeled PpIX to accumulate, a phenomenon that is the very basis of PDD and PDT.[3][15] Using 5-ALA-¹³C₂,¹⁵N HCl allows researchers to precisely quantify the rate of PpIX production and turnover, providing invaluable data for understanding the mechanisms of tumor-specific fluorescence and for optimizing PDT protocols.[16][17]
Part 4: Key Methodologies and Protocols
The following protocols provide a starting point for researchers. All handling should be performed in accordance with the product's Safety Data Sheet (SDS).[18]
Protocol 1: Preparation of Stock and Working Solutions
This protocol is for preparing an internal standard solution for a typical urinary 5-ALA assay.
-
Stock Solution (e.g., 1 mg/mL):
-
Allow the vial of 5-ALA-¹³C₂,¹⁵N HCl to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 1 mg of the solid and transfer it to a 1 mL amber volumetric flask.
-
Dissolve the solid in and bring it to volume with deionized water. Mix thoroughly.
-
Store the stock solution at -20°C or -80°C. Purity and stability should be verified periodically.[7]
-
-
Working Solution (e.g., 100 µmol/L):
-
Calculate the required volume of the stock solution needed for dilution.
-
Perform a serial dilution of the stock solution using deionized water to reach the final desired concentration (e.g., 100 µmol/L).[12]
-
This working solution is now ready to be spiked into samples.
-
Protocol 2: Sample Preparation for Urinary 5-ALA Quantification
This protocol is adapted from established methods for cleaning urine samples.[11][12]
-
Initial Dilution: In a microcentrifuge tube, combine 50 µL of urine (calibrator, QC, or unknown), 500 µL of deionized water, and 10 µL of the internal standard working solution (from Protocol 1).
-
SPE Cartridge Conditioning: Condition a silica SPE cartridge (e.g., 100 mg) by washing it with methanol followed by deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the entire diluted sample from step 1 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove salts and other polar interferences.
-
Elution: Elute the 5-ALA and the internal standard from the cartridge using an appropriate solvent mixture (e.g., a mixture of acetonitrile and ammonium formate buffer).
-
Final Preparation: The eluate can be directly injected or evaporated to dryness and reconstituted in the initial mobile phase for analysis.
Conclusion
5-Aminolevulinic acid-¹³C₂,¹⁵N hydrochloride is more than just a labeled chemical; it is a precision tool that enables a higher standard of accuracy in bioanalysis and offers profound insights into cellular metabolism. Its role as a "gold standard" internal standard in LC-MS/MS methods is critical for the reliable clinical diagnosis of porphyrias and for toxicological monitoring.[11][13] Furthermore, its application as a metabolic tracer in SIRM studies is advancing our fundamental understanding of the heme pathway and the mechanisms underpinning photodynamic medicine.[4][17] For researchers in drug development, clinical diagnostics, and metabolic science, a comprehensive grasp of the principles and methodologies governing the use of 5-ALA-¹³C₂,¹⁵N HCl is essential for generating robust, trustworthy, and impactful data.
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